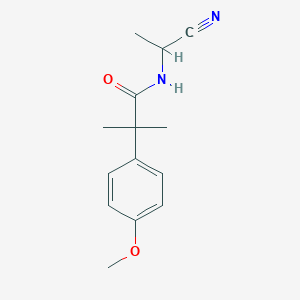
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as CEM-15, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent. This compound belongs to the class of N-acylpropanamides and has a molecular weight of 277.36 g/mol.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is not yet fully understood. However, it has been suggested that N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide inhibits the activity of the proteasome, a cellular complex that is responsible for breaking down proteins. By inhibiting the proteasome, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide may prevent the degradation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to enhance the effectiveness of other anticancer drugs when used in combination with them.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is complex and may be difficult to reproduce in other labs.
Future Directions
There are several future directions for research on N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. One area of focus is the development of more efficient synthesis methods for N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide and its potential side effects. Another area of interest is the use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in the treatment of other diseases, such as inflammatory diseases, should be explored.
Synthesis Methods
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide can be synthesized by reacting 4-methoxybenzylamine with 2-methyl-2-oxazoline to obtain N-(4-methoxybenzyl)-2-methyl-2-oxazoline. This intermediate is then reacted with acrylonitrile to form N-(4-methoxybenzyl)-2-methyl-2-oxazoline-2-carbonitrile, which is further reacted with acetic anhydride to obtain N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide.
Scientific Research Applications
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs.
properties
IUPAC Name |
N-(1-cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(9-15)16-13(17)14(2,3)11-5-7-12(18-4)8-6-11/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHBPRNORDQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

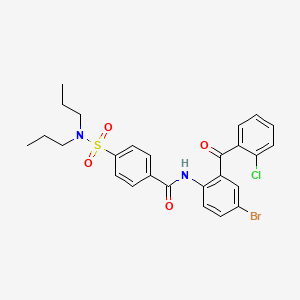
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
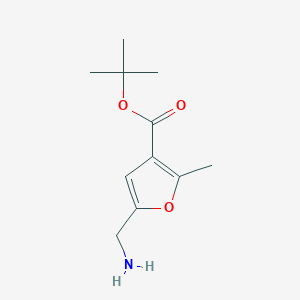


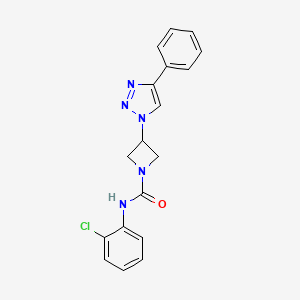

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)

![1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)

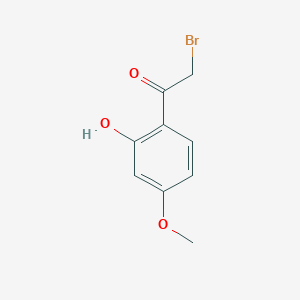
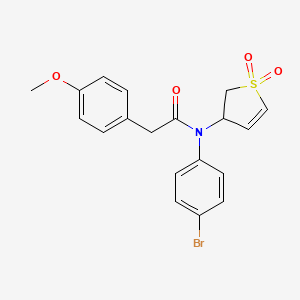
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)